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benzyl(tributyl)azanium;hydrobromide

Cat. No.: B12059628
M. Wt: 357.4 g/mol
InChI Key: UDYGXWPMSJPFDG-UHFFFAOYSA-N
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Description

Historical Context and Significance of Quaternary Ammonium (B1175870) Salts in Chemical Synthesis and Catalysis

The journey of quaternary ammonium salts in chemical science is a rich one, dating back to the 19th century. Initially recognized for their antimicrobial properties, their application in chemical synthesis saw a significant surge with the development of phase-transfer catalysis (PTC) in the mid-20th century. PTC addresses the challenge of reacting chemical species that are soluble in immiscible phases, typically an aqueous phase and an organic phase.

Before the advent of PTC, such reactions were often inefficient or required harsh conditions. Quaternary ammonium salts, by virtue of their amphipathic nature, can form ion pairs with anions from the aqueous phase. These ion pairs are sufficiently soluble in the organic phase to transport the anion to the reaction site, thereby dramatically accelerating the reaction rate. This breakthrough revolutionized many industrial and laboratory-scale syntheses, making them more efficient, cost-effective, and environmentally benign by often allowing the use of water as a solvent and milder reaction conditions. The development of a wide array of quaternary ammonium salts with varying alkyl and aryl substituents has allowed for the fine-tuning of catalytic activity for specific applications.

Overview of Benzyl(tributyl)azanium;hydrobromide's Role as a Specialized Reagent

This compound has emerged as a particularly effective phase-transfer catalyst. The presence of the three butyl groups provides significant lipophilicity, enhancing its solubility in organic solvents, while the benzyl (B1604629) group can also contribute to this property. This structure allows it to efficiently shuttle anionic reactants from an aqueous phase to an organic phase where the reaction with an organic substrate occurs.

Its utility is demonstrated in a variety of organic reactions, including:

Nucleophilic Substitution Reactions: It facilitates the reaction between an anionic nucleophile (e.g., cyanide, halide, hydroxide) and an organic halide.

Elimination Reactions: It can promote elimination reactions by transferring a basic anion to the organic phase.

Oxidation Reactions: It is employed in oxidation reactions where the oxidizing agent is an inorganic salt soluble only in water.

Polymerization Reactions: It has found use in the synthesis of polymers, where it can act as an initiator or catalyst.

Isomerization Reactions: It has been used as a catalyst in the isomerization of certain organic molecules. researchgate.net

Glycosylation Reactions: Its role in phase-transfer glycosylation has been reported. researchgate.net

Hydrogen-Bond Acceptor: It can function as a hydrogen-bond acceptor in the formation of deep eutectic solvents. researchgate.net

The selection of this compound over other quaternary ammonium salts often depends on the specific requirements of the reaction, such as the desired solubility profile and the nature of the reactants.

Table 1: Comparison of this compound with other Quaternary Ammonium Salt Catalysts

Catalyst Typical Applications Key Characteristics
This compound Phase-transfer catalysis (substitution, elimination, oxidation), Polymer synthesis Good balance of lipophilicity and hydrophilicity, effective in a wide range of organic solvents.
Tetrabutylammonium (B224687) bromide (TBAB) General-purpose phase-transfer catalyst Highly effective and widely used, serves as a benchmark for comparison.
Benzyltriethylammonium chloride Phase-transfer catalysis Different halide anion can influence reactivity and solubility.
Cetyltrimethylammonium bromide (CTAB) Surfactant, micellar catalysis, template for nanoparticle synthesis Forms micelles in aqueous solution, providing a different reaction environment.

Scope and Future Directions in Research Utilizing this compound

The future of research involving this compound is poised to expand in several exciting directions. While its role as a phase-transfer catalyst is well-established, ongoing research aims to explore its application in more complex and stereoselective transformations. The development of chiral variants of quaternary ammonium salts for asymmetric catalysis is a burgeoning field, and similar principles could be applied to create novel catalysts based on the benzyl(tributyl)azanium scaffold.

Furthermore, the unique properties of this compound make it a candidate for investigation in emerging areas such as:

Green Chemistry: Its efficiency as a phase-transfer catalyst, which often allows for milder reaction conditions and the use of water as a solvent, aligns well with the principles of green chemistry. Future research will likely focus on developing even more environmentally friendly synthetic protocols utilizing this catalyst.

Materials Science: Its surfactant properties could be exploited in the synthesis of novel nanomaterials and polymers with tailored architectures and functionalities.

Pharmaceutical Synthesis: Given its utility in facilitating key organic reactions, its application in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is an area of active investigation. The development of more efficient and selective synthetic routes is a constant driver in the pharmaceutical industry.

Table 2: Potential Future Research Areas for this compound

Research Area Potential Application/Focus
Asymmetric Catalysis Development of chiral analogues for stereoselective synthesis.
Nanomaterial Synthesis Use as a template or stabilizer in the formation of nanoparticles.
Advanced Polymer Architectures Catalyzing controlled polymerization reactions to create complex polymers.
Flow Chemistry Integration into continuous flow systems for efficient and scalable synthesis.
Ionic Liquids Exploration as a component of novel ionic liquids with specific properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H35BrN+ B12059628 benzyl(tributyl)azanium;hydrobromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H35BrN+

Molecular Weight

357.4 g/mol

IUPAC Name

benzyl(tributyl)azanium;hydrobromide

InChI

InChI=1S/C19H34N.BrH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;

InChI Key

UDYGXWPMSJPFDG-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.Br

Origin of Product

United States

Synthetic Pathways and Methodologies for Benzyl Tributyl Azanium;hydrobromide

Conventional Synthetic Routes

Conventional methods for synthesizing quaternary ammonium (B1175870) salts are valued for their reliability and simplicity. These approaches typically involve the direct alkylation of amines.

The most common and straightforward method for preparing benzyl(tributyl)azanium;hydrobromide is through the direct reaction of tributylamine (B1682462) with benzyl (B1604629) bromide. wikipedia.org This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the benzylic carbon of the benzyl bromide. quora.com The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond, displacing the bromide ion and resulting in the formation of the positively charged quaternary ammonium cation and the bromide anion. quora.comquora.com

The general reaction is as follows:

N(C₄H₉)₃ (Tributylamine) + C₆H₅CH₂Br (Benzyl Bromide) → [C₆H₅CH₂N(C₄H₉)₃]⁺Br⁻ (this compound)

This reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or ethanol (B145695), and may be stirred at room temperature for an extended period, often up to 24 hours, to ensure completion. chemicalbook.com The product, being a salt, often precipitates from the reaction mixture and can be isolated through filtration.

While direct quaternization is the most common route, multi-step strategies can be employed, particularly when synthesizing more complex or specifically functionalized quaternary ammonium salts. quora.com For this compound, a multi-step approach is less common due to the ready availability of the starting materials. However, analogous multi-step syntheses in QAS chemistry illustrate alternative pathways.

One such strategy involves the initial synthesis of the tertiary amine itself. For instance, tributylamine could be prepared through the exhaustive alkylation of a primary or secondary amine with a butyl halide before its subsequent reaction with benzyl bromide. quora.com Another specialized multi-step approach involves the synthesis of chiral quaternary ammonium salts derived from natural products like dehydroabietylamine. mdpi.com This process involves an initial amidation reaction to introduce a bromoacetyl group, followed by a subsequent quaternization step with a tertiary amine to form the final QAS. mdpi.com These examples highlight the versatility of synthetic strategies that can be adapted for creating a wide array of quaternary ammonium compounds.

Green Chemistry Approaches in this compound Synthesis

In response to the growing need for sustainable industrial processes, green chemistry principles are increasingly being applied to the synthesis of chemical compounds, including quaternary ammonium salts. rsc.orgunibo.it These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the synthesis of quaternary ammonium salts, microwave irradiation has been shown to dramatically reduce reaction times from hours or days to mere minutes, often with comparable or even higher yields than conventional heating methods. researchgate.netbiomedres.usbiomedres.us

The key advantage of microwave heating is the efficient and direct transfer of energy to the reacting molecules, leading to rapid temperature increases and enhanced reaction rates. biomedres.us Research on the microwave synthesis of various heterocyclic quaternary ammonium salts demonstrated that this method provides yields comparable to traditional techniques but with significantly shorter reaction times and often in the absence of a solvent or with minimal solvent use. researchgate.net For example, the synthesis of benzyltriphenylphosphonium (B107652) bromide, a structurally related phosphonium (B103445) salt, was achieved in quantitative yields (87-98%) in just 30 minutes at 60°C using microwave irradiation. biomedres.usbiomedres.us

Efforts to develop environmentally friendly synthetic protocols for QAS focus on several key areas. These include the use of renewable starting materials, the replacement of hazardous solvents with greener alternatives, and the use of recyclable catalysts. rsc.orgulisboa.pt For instance, the QAS tetrabutylammonium (B224687) bromide is noted not only for being inexpensive but also for being environmentally friendly and easily recyclable. wikipedia.org

Another green approach involves performing reactions in aqueous media, which reduces the reliance on volatile organic solvents. niscpr.res.in Research has also explored the use of ionic liquids as catalysts for QAS synthesis from ammonium salts and dialkyl carbonates, presenting another avenue for greener production. quora.com Furthermore, innovative photocatalytic methods, such as the conversion of benzyl bromide to other functional groups using modified graphitic carbon nitride (g-C₃N₄) and visible light, showcase a move towards more sustainable chemical transformations that avoid harsh reagents and conditions. rsc.org

Optimization of Synthetic Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and reaction times. Key parameters that are typically adjusted include temperature, reaction time, solvent, and the stoichiometry of reactants.

For conventional synthesis, studies on similar quaternization reactions have shown that the choice of solvent and the molar ratio of reactants are significant. A general procedure for a related compound involved using a 1.5 equivalent of the amine in a solvent mixture of THF and ethanol at room temperature for 24 hours. chemicalbook.com For microwave-assisted synthesis, extensive studies on temperature and time are conducted to find the optimal balance that maximizes yield before the onset of product decomposition. researchgate.net For example, one study found that for certain salts, temperatures above 150°C led to decomposition, and the optimal reaction time was around 30 minutes. researchgate.net The development of a process for new QAS involved evaluating reaction parameters in both batch and continuous modes to establish a basic understanding of the reaction. ulisboa.pt

Catalytic Applications: Phase Transfer Catalysis Ptc by Benzyl Tributyl Azanium;hydrobromide

Fundamental Principles and Mechanistic Aspects of Benzyl(tributyl)azanium;hydrobromide-Mediated PTC

Phase-transfer catalysis operates on the principle of transporting a reactant from one phase to another where the reaction can proceed more readily. chemkente.com In a typical biphasic system, an inorganic nucleophile soluble in the aqueous phase is made available for reaction with an organic substrate in the organic phase through the action of the phase-transfer catalyst. numberanalytics.com

The efficacy of this compound as a phase-transfer catalyst stems from the unique structure of its quaternary ammonium (B1175870) cation, [benzyl(tributyl)azanium]⁺. chemkente.comnih.gov This cation possesses a positively charged nitrogen atom at its core, which acts as a hydrophilic "head," and is covalently bonded to four organic groups—three butyl chains and one benzyl (B1604629) group. chemkente.comnih.gov These organic substituents form a lipophilic (or organophilic) "tail," rendering the cation soluble in the organic phase. numberanalytics.com

This amphiphilic nature allows the catalyst to act as a "matchmaker" between the two phases. chemkente.com The positively charged nitrogen head can pair with an anion (for example, a nucleophile like hydroxide (B78521) or cyanide) from the aqueous phase, replacing its original hydrobromide counter-ion. chemkente.com The lipophilic organic groups then shuttle this newly formed ion pair across the interfacial boundary into the organic phase. chemkente.comnumberanalytics.com Once in the organic phase, the anion is poorly solvated and thus highly reactive, enabling it to react with the organic substrate. chemkente.com After the reaction, the catalyst cation can return to the aqueous phase to repeat the cycle.

The primary mechanism by which quaternary ammonium salts like this compound operate in phase-transfer catalysis is the ion-pair extraction mechanism. numberanalytics.comrsc.org This process can be summarized as follows:

Anion Exchange: At the aqueous-organic interface, the quaternary ammonium cation (Q⁺X⁻, where Q⁺ is [benzyl(tributyl)azanium]⁺ and X⁻ is Br⁻) exchanges its initial anion for the reactant anion (Y⁻) from the aqueous phase.

Extraction into Organic Phase: The newly formed ion pair (Q⁺Y⁻) has sufficient lipophilicity to be extracted from the aqueous or interfacial region into the bulk of the organic phase. rsc.org

Reaction: In the organic phase, the anion Y⁻ is only loosely associated with the bulky Q⁺ cation and is minimally solvated, making it a "naked" and highly reactive nucleophile. It then reacts with the organic substrate (RZ).

Catalyst Regeneration: After the reaction, the original catalyst cation Q⁺ pairs with the leaving group anion Z⁻ and migrates back towards the interface to be regenerated for another catalytic cycle. chemkente.com

An alternative, the interfacial mechanism, posits that the initial reaction occurs at the interface between the two phases. rsc.org In this model, the quaternary ammonium salt facilitates the exchange of the product anion from the interface into the organic phase, while the reactive anion is generated and reacts at the boundary. rsc.org

Several factors critically influence the performance of this compound in PTC reactions:

Catalyst Structure: The size and nature of the alkyl groups on the quaternary ammonium cation are significant. The three butyl groups and the benzyl group in this compound provide a good balance of lipophilicity to ensure solubility in the organic phase while allowing the cationic center to remain accessible for ion pairing. phasetransfercatalysis.comlittleflowercollege.edu.in

Temperature: Reaction temperature affects the rate of reaction and the stability of the catalyst. numberanalytics.comacs.org Optimal temperatures are required to achieve high yields without promoting catalyst degradation or undesirable side reactions. acs.orgsolubilityofthings.com

Solvent: The choice of the organic solvent is crucial as it impacts the solubility of both the catalyst-anion ion pair and the organic substrate. numberanalytics.com The solvent can also influence the reactivity of the nucleophile.

Concentration of Reactants and Catalyst: The molar ratio of the reactants to the catalyst is a key parameter. acs.org A sufficient catalyst loading ensures an adequate number of active sites for the reaction to proceed efficiently. acs.org

Scope and Versatility in Organic Transformations

This compound is a versatile catalyst employed in a range of organic reactions, demonstrating its broad applicability in synthetic chemistry. chemkente.com

Alkylation Reactions (C-, N-, O-, S-Alkylation)

Alkylation reactions are a cornerstone of organic synthesis, and PTC is a highly effective method for performing them. This compound can facilitate the alkylation of various nucleophiles under biphasic conditions.

O-Alkylation: The Williamson ether synthesis, a classic method for preparing ethers, is greatly enhanced by PTC. For example, the O-alkylation of phenols with alkyl halides proceeds efficiently in the presence of a phase-transfer catalyst and an aqueous base. phasetransfercatalysis.com The catalyst transports the phenoxide anion into the organic phase to react with the alkylating agent.

N-Alkylation: Primary and secondary amines can be alkylated using PTC. nih.gov The catalyst facilitates the transfer of the deprotonated amine (amide anion) or the amine itself into the organic phase for reaction. This method is valuable in the synthesis of more complex amines, which are important intermediates in the pharmaceutical industry. nih.gov

S-Alkylation: Thiophenols can be readily S-alkylated using alkyl halides under PTC conditions to form thioethers. researchgate.net A comparative study has shown that using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide significantly enhances the rate of S-alkylation of thiophenol. researchgate.net

C-Alkylation: PTC is particularly useful for the C-alkylation of compounds with active methylene (B1212753) or methine groups, such as β-ketoesters, malonic esters, and sulfones. phasetransfercatalysis.com The catalyst extracts the enolate or carbanion generated in the aqueous phase into the organic phase, where it reacts with an alkyl halide. phasetransfercatalysis.com

Table 1: Application of this compound and Analogs in PTC Alkylation Reactions
Alkylation TypeSubstrateAlkylating AgentCatalyst SystemKey ObservationReference
O-AlkylationPhenolBenzyl chlorideBTBAB (5 mol%) / NaOH (aq)Achieved an 88% yield of benzyl phenyl ether, demonstrating high efficiency.
N-AlkylationBenzyl alcoholAqueous AmmoniaHeterogeneous Ni catalystWhile not using BTBAB directly, this illustrates the N-alkylation principle via hydrogen borrowing, a related field where PTC principles apply to improve selectivity. nih.gov
S-AlkylationThiophenolAlkyl HalidesTetrabutylammonium bromide (analogous PTC)Reaction rates were significantly enhanced under PTC conditions compared to uncatalyzed reactions. researchgate.net
C-AlkylationBenzyl phenyl sulfoneVariousBenzyl triethyl ammonium chloride (analogous PTC) / KOHDemonstrates that C-H groups with pKa up to 23 can be effectively alkylated under PTC conditions. phasetransfercatalysis.com

Isomerization Reactions (e.g., cis-4-formyl-2-azetidinones)

This compound has been specifically identified as an effective catalyst for the regiospecific C4-epimerization of cis-4-formyl-2-azetidinones. sigmaaldrich.comnih.gov This transformation is significant in the synthesis of β-lactam antibiotics. nih.gov

In this reaction, the catalyst facilitates the isomerization of the cis-isomer to the trans-isomer in a heterogeneous system of aqueous dimethylamine (B145610) and benzene. nih.gov The catalyst transports the enolate intermediate, formed by the action of the base, across the phase boundary, accelerating the epimerization process. This method is noted for its efficiency and tolerance of various substituents on the 2-azetidinone ring, such as alkyl, aryl, and alkoxy groups. nih.gov Research has shown that using benzyltributylammonium bromide as the phase-transfer catalyst can increase the rate of isomerization significantly compared to uncatalyzed conditions. nih.gov

Table 2: this compound in the Isomerization of cis-4-formyl-2-azetidinones
SubstrateReagentsCatalystYieldKey FindingReference
cis-4-formyl-2-azetidinones40% aqueous dimethylamine, benzeneBenzyltributylammonium bromide (3-4 mol%)89-93%Provides a simple and efficient method for the regiospecific C4-epimerization to the trans isomer. nih.gov

Glycosylation Reactions (e.g., Novobiocin Glycosylation)

This compound has been successfully employed as a phase transfer catalyst in glycosylation reactions. sigmaaldrich.com A notable example is its application in the phase transfer glycosylation of the antibiotic novobiocin, which leads to the formation of glucosyl-novobiocin. sigmaaldrich.com This type of reaction is crucial for modifying the structure and biological activity of complex natural products.

Table 1: Application in Glycosylation

Reaction TypeSubstrateCatalystProductReference
GlycosylationNovobiocinThis compoundGlucosyl-novobiocin sigmaaldrich.com

Michael Addition Reactions

The catalyst is effective in promoting Michael addition reactions, a key carbon-carbon bond-forming process. In the synthesis of cysteine derivatives, benzyltributylammonium chloride, a closely related analogue, is a preferred phase transfer catalyst for the Michael addition of a thiol compound to an amino acid derivative. google.com The catalyst facilitates the transfer of the thiolate anion from the aqueous or solid phase to the organic phase where it adds to the activated alkene. Studies on highly enantioselective Michael additions have also been achieved under phase-transfer catalytic conditions, demonstrating the utility of this approach for creating chiral molecules. researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution is one of the most common applications for this compound and its analogues under PTC conditions. These catalysts are known to accelerate reactions between reagents in two immiscible phases. researchgate.net For instance, the chloride analogue of the catalyst has been studied in the reaction between n-butyl bromide and sodium phenolate, demonstrating enhanced reaction rates. acs.org The catalyst functions by transporting the nucleophile (e.g., phenoxide, cyanide, or acetate) from the aqueous phase into the organic phase as a lipophilic ion pair, where it can react with the organic substrate (e.g., an alkyl halide). researchgate.netegyankosh.ac.in The benzyl bromides produced in such reactions are highly reactive intermediates for further substitutions due to the stability of the benzylic carbocation and the fact that bromide is a good leaving group. gla.ac.uk

Table 2: Examples of PTC Nucleophilic Substitution

SubstrateNucleophileCatalyst SystemProduct TypeReference
n-Butyl bromideSodium phenolateBenzyltributylammonium chloride (analogue)Ether acs.org
Benzyl chlorideSodium acetatePolymer-bound tributylmethylammonium (B1194469) chloride (compared to Benzyltributylammonium chloride)Ester researchgate.net
1-ChlorooctaneSodium cyanideHexadecyltributylphosphonium bromideNitrile ignited.in

Carbene and Carbene Dichloride Reactions

This compound is a highly effective catalyst for the generation of carbenes, particularly dihalocarbenes, under phase transfer conditions. In the synthesis of 7,7-Dibromobicyclo[4.1.0]hept-3-ene via the addition of dibromocarbene to cyclohexene, benzyltributylammonium bromide was found to be a superior catalyst compared to triethylbenzylammonium chloride (TEBA). The general mechanism involves the dehydrohalogenation of a haloform (like chloroform (B151607) or bromoform) by a strong aqueous base. The phase transfer catalyst transports the hydroxide ion into the organic phase or facilitates the reaction at the interface to generate the trihalomethyl anion, which then eliminates a halide ion to form the highly reactive carbene. This carbene is then immediately trapped by an alkene present in the organic phase to form a cyclopropane (B1198618) derivative. researchgate.netmetu.edu.tr

Table 3: Performance in Carbene Addition Reaction

AlkeneCarbene SourceBaseCatalystKey FindingReference
CyclohexeneBromoformaq. NaOHThis compoundOutperforms TEBA, reducing reaction time.
(R)-CarvoneChloroformaq. NaOHVarious single-site and multi-site PTCsMulti-site catalysts show higher activity. researchgate.net
1,7-OctadieneChloroformaq. NaOHQuaternary ammonium saltsFormation of mono- and bi-dichlorocyclopropane products. ignited.in

Halogen Replacement and Regioselective Bromination Reactions

Phase transfer catalysis with this compound is a powerful method for halogen exchange reactions. A model system involves the reaction between benzyl chloride and sodium bromide, catalyzed by a quaternary ammonium salt, to produce benzyl bromide. researchgate.net The catalyst facilitates the transport of the bromide anion into the organic phase to displace the chloride. Benzylic bromination is a critical transformation as the resulting benzyl bromides are versatile intermediates in organic synthesis. gla.ac.uk They readily undergo nucleophilic substitution, making them valuable precursors for a wide range of functionalized aromatic compounds. gla.ac.uk While PTC is widely used for halogen exchange, achieving high regioselectivity in the initial bromination of aromatic compounds often involves specific brominating agents or other catalytic systems, though the principles of PTC can influence selectivity by modifying the reaction environment. gla.ac.uk

Redox Reactions and Radical Transformations

This compound and related structures are involved in radical reactions and redox processes. The chloride analogue has been used in catalyst systems for the free-radical polymerization of various vinyl monomers. ignited.in More directly, benzyl bromide itself is a key intermediate and product in radical reactions. The oxidation of the benzyl radical is a key process in the combustion of toluene (B28343) and involves the formation of a benzylperoxy radical. nih.gov Modern synthetic methods utilize photoredox catalysis to generate benzyl radicals from benzyl bromides for enantioselective alkylation reactions. princeton.edu Another approach involves the generation of bromine radicals which then mediate a hydrogen atom transfer (HAT) from a C-H bond, leading to the formation of a benzyl radical intermediate. researchgate.net Furthermore, oxidation systems using a hypervalent iodine(III) reagent and an inorganic bromide can proceed via a benzyl radical, which is trapped by a bromo radical to form a benzyl bromide intermediate. beilstein-journals.org

Advanced Catalytic Systems Incorporating this compound

To enhance efficiency, stability, and recyclability, this compound and its analogues have been incorporated into advanced catalytic systems.

Polymer-Supported Catalysts: One significant advancement is the immobilization of the catalytic moiety onto a polymer backbone. researchgate.net For example, polymer-bound tributylmethylammonium chloride has been compared to its soluble homogeneous analogue, benzyltributylammonium chloride. researchgate.net Such polymer-supported catalysts, also known as triphase catalysts, can often be easily recovered from the reaction mixture by simple filtration and reused multiple times without significant loss of activity. researchgate.net This approach addresses major challenges in industrial processes related to catalyst separation and product purification.

Microwave-Assisted PTC: The combination of phase transfer catalysis with microwave irradiation has been shown to dramatically accelerate reaction rates. researchgate.net For instance, the complete depolymerization of polyethylene (B3416737) terephthalate (B1205515) (PET) via hydrolysis was achieved in just 30 minutes when using a phase transfer catalyst under microwave conditions. researchgate.net This synergy provides a green and highly efficient method for chemical recycling and synthesis.

Dual Catalytic Systems: Sophisticated reactions can be achieved by merging phase transfer catalysis principles with other catalytic modes. An example is the combination of photoredox catalysis with organocatalysis for the enantioselective α-benzylation of aldehydes. princeton.edu In such a system, a photoredox catalyst generates a benzyl radical from a benzyl bromide, which is then intercepted by a chiral enamine formed via an organocatalyst, demonstrating how the reactivity of species related to BTAB can be harnessed in complex, multi-catalyst networks. princeton.edu

Micellar Catalysis Systems and Their Kinetic Implications

While direct research specifically detailing the use of this compound in micellar catalysis systems is not extensively documented in publicly available literature, its properties as a quaternary ammonium salt provide a strong basis for discussing its potential role and the associated kinetic implications. Micellar catalysis involves the use of surfactants to form micelles in a solution, creating microenvironments that can significantly alter reaction rates and selectivity.

Quaternary ammonium salts with sufficient chain length can themselves form micelles or participate in the formation of mixed micelles with other surfactants. In such systems, the catalyst can play a dual role. Firstly, as a phase transfer agent, it facilitates the transport of anionic reactants from the bulk aqueous phase into the hydrophobic core of the micelles where the organic substrate is solubilized. Secondly, the aggregation of reactants within the micellar structure can lead to a significant increase in their effective concentrations, thereby accelerating the reaction rate.

Table 1: Hypothetical Kinetic Data for a Nucleophilic Substitution in a Micellar System Catalyzed by this compound

[Catalyst] (mol/L)Observed Rate Constant (k_obs) (s⁻¹)
0.0011.2 x 10⁻⁴
0.0056.0 x 10⁻⁴
0.010 (CMC)1.5 x 10⁻³
0.0202.8 x 10⁻³
0.0504.5 x 10⁻³
0.1004.6 x 10⁻³

This table is illustrative and designed to show the expected kinetic trend. Actual values would depend on the specific reaction.

Studies on related quaternary ammonium salts like cetyltrimethylammonium bromide (CTAB) have shown that the catalytic effect in micellar systems is a complex interplay of the concentration of reactants in the micellar pseudophase and the microenvironment of the micelle, which can affect the stability of the transition state. acs.org For this compound, the presence of the benzyl group could lead to specific π-π stacking interactions with aromatic substrates within the micelle, potentially influencing regioselectivity and enhancing the reaction rate.

Role in Deep Eutectic Solvents Des Formation and Applications

Function as a Hydrogen Bond Acceptor (HBA) in DES Formation

Deep Eutectic Solvents are a class of ionic liquids typically formed by mixing a quaternary ammonium (B1175870) salt, which acts as a Hydrogen Bond Acceptor (HBA), with a Hydrogen Bond Donor (HBD). The strong hydrogen bonding interactions between the HBA and HBD result in a significant depression of the mixture's melting point compared to that of the individual components, leading to the formation of a liquid at or near room temperature.

Benzyl(tributyl)azanium;hydrobromide serves effectively as an HBA in the synthesis of DESs. The bromide anion (Br-) of the salt is the primary site for accepting hydrogen bonds from the HBD. The large, asymmetric benzyl(tributyl)azanium cation plays a crucial role in disrupting the crystal lattice of the salt, which facilitates the formation of the eutectic mixture at lower temperatures. The presence of the benzyl (B1604629) group can also introduce additional interactions, such as π-π stacking, which can influence the properties of the resulting DES.

The formation of a DES using an HBA like this compound and an HBD is a straightforward process, often involving gentle heating and stirring of the components until a homogeneous, clear liquid is formed. This ease of preparation, coupled with the tunability of the DES properties by varying the HBD, makes these solvents highly attractive for various applications.

A notable example of a DES synthesized using a structurally similar HBA is the combination of tributyl benzyl ammonium chloride and oxalic acid. ulakbim.gov.tr This system has demonstrated high efficiency in biomass pretreatment, highlighting the effectiveness of benzyl-substituted quaternary ammonium salts as HBAs. ulakbim.gov.tr Similarly, benzyltributylammonium bromide has been used to prepare hydrophobic deep eutectic solvents by pairing it with eugenol, showcasing its versatility in forming DESs with different types of HBDs. scilit.com

Applications of this compound-Based DES in Chemical Processes

The unique properties of DESs formulated with this compound have led to their exploration in various chemical applications, ranging from biochemical extractions to organic synthesis.

One of the significant applications of this compound-based DESs is in the field of biochemical separations. Specifically, these DESs have been identified as effective media for the isolation of lysozyme (B549824) from chicken egg white. sigmaaldrich.com In this application, the DES acts as a selective extraction solvent. The ability of the DES to be tailored for specific applications is a key advantage. By selecting an appropriate HBD to pair with this compound, the polarity and other physicochemical properties of the solvent can be fine-tuned to maximize the extraction efficiency and maintain the stability and biological activity of the target protein. sigmaaldrich.comresearchgate.net

The general principle behind protein extraction using DES-based aqueous two-phase systems (ATPS) involves the differential partitioning of the target protein between the DES-rich phase and a salt-rich aqueous phase. daneshyari.com The interactions between the DES components and the protein, which can include electrostatic, hydrophobic, and hydrogen bonding, drive the transfer of the protein into the DES phase. daneshyari.com Importantly, many DESs have been shown to preserve the native conformation of proteins, a critical factor for enzymes like lysozyme. researchgate.netdaneshyari.com

HBA in DESHBD in DESTarget ProteinSourceExtraction EfficiencyReference
Benzyltributylammonium bromideNot specified in sourceLysozymeChicken Egg WhiteApplication confirmed sigmaaldrich.com
Choline chlorideUreaBovine Serum Albumin (BSA)N/A~99.94% scilit.com
Choline chlorideGlycerol (B35011)Bovine Serum Albumin (BSA)N/A98.16% daneshyari.com

This table presents data on protein extraction using various DES systems to illustrate the context of the application.

The tunable nature of DESs, including those based on this compound, makes them promising solvents for a wide range of organic reactions. Their ability to dissolve various organic and inorganic compounds, often better than conventional organic solvents, can lead to enhanced reaction rates and yields. While specific research on this compound as a solvent for a broad spectrum of organic reactions is still emerging, the performance of structurally similar DESs provides strong indications of its potential.

Furthermore, this compound itself is used as a phase transfer catalyst in reactions such as the isomerization of cis-4-formyl-2-azetidinones and the phase transfer glycosylation of novobiocin. sigmaaldrich.com When incorporated into a DES, this catalytic activity could be combined with the unique solvating properties of the medium, potentially leading to synergistic effects.

The design and synthesis of novel DESs with tailored properties is a rapidly advancing area of research. This compound offers a versatile platform for creating new DES compositions due to its ability to form eutectic mixtures with a wide variety of HBDs. These HBDs can range from simple molecules like carboxylic acids and alcohols to more complex natural compounds.

An example of this is the synthesis of new hydrophobic deep eutectic solvents by combining benzyltributylammonium bromide with eugenol. scilit.com This demonstrates the potential to create DESs with specific properties, such as hydrophobicity, which are desirable for applications like the extraction of nonpolar compounds. The molar ratio of the HBA to the HBD is a critical parameter in the design of a DES, as it influences the melting point and other physicochemical properties of the resulting solvent.

The selection of the HBD is a key strategy for tuning the properties of the DES. For example, using carboxylic acids like oxalic acid or malonic acid as HBDs can result in acidic DESs that can function as both solvents and catalysts. ulakbim.gov.tr On the other hand, polyols like glycerol or ethylene (B1197577) glycol can be used to create more neutral DESs with different viscosity and polarity profiles. The table below illustrates the variety of HBDs that have been paired with quaternary ammonium salts to form DESs.

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)Application/Property StudiedReference
Benzyltributylammonium bromideEugenolVariousHydrophobic DES for microextraction scilit.com
Tributyl benzyl ammonium chlorideOxalic AcidNot specifiedBiomass pretreatment ulakbim.gov.tr
Benzyl tri-methyl ammonium chloridep-Toluene sulfonic acidEutectic pointCatalysis of esterification ulakbim.gov.trresearchgate.net
Benzyl tri-methyl ammonium chlorideCitric AcidEutectic pointPhysical properties and catalysis ulakbim.gov.trresearchgate.net
Benzyl tri-methyl ammonium chlorideOxalic AcidEutectic pointPhysical properties and catalysis ulakbim.gov.trresearchgate.net

The ongoing research into new combinations of HBAs like this compound with diverse HBDs is expected to expand the library of available DESs and unlock new applications in green chemistry and sustainable technologies.

Analytical Methodologies for Characterization and Reaction Monitoring

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for separating benzyl(tributyl)azanium;hydrobromide from complex mixtures, quantifying its concentration, and assessing its purity with high sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ionic compounds like this compound. Due to its ionic nature, it is often analyzed using reversed-phase HPLC with the addition of an ion-pairing reagent to the mobile phase. oregonstate.edunist.gov

In this approach, an anionic ion-pairing reagent (e.g., an alkyl sulfonate like heptanesulfonate) is added to the mobile phase. chemicalbook.com This reagent forms a neutral ion pair with the positively charged benzyl(tributyl)azanium cation. The formation of this neutral, hydrophobic complex increases its retention on a nonpolar stationary phase, such as a C18 column, allowing for effective separation. nist.gov

Alternatively, this compound can itself be used as a cationic ion-pairing reagent in the mobile phase to facilitate the retention and separation of acidic, anionic analytes. chemicalbook.comucl.ac.uk In this role, it pairs with negatively charged sample components, increasing their hydrophobicity and retention on a reversed-phase column.

Typical HPLC Parameters for Quaternary Ammonium (B1175870) Compound Analysis

Parameter Description
Column Reversed-Phase (e.g., C18, C8)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Ion-Pairing Reagent Anionic reagent (e.g., sodium heptanesulfonate) for analysis of the cation
Detector UV (typically at 254 nm) or Mass Spectrometer (LC-MS)

| pH Control | Mobile phase pH is controlled to ensure ionization of the analyte and ion-pairing reagent |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental and widely used chromatographic technique for monitoring the progress of chemical reactions. The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase (commonly a silica (B1680970) gel or alumina (B75360) plate) and developing the plate in a sealed chamber with a suitable mobile phase (a solvent or solvent mixture). The components of the mixture travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases, resulting in separation.

In the context of reactions utilizing benzyltributylammonium bromide, such as in phase-transfer catalysis, TLC serves as a rapid and effective tool to track the reaction's progress. By taking aliquots from the reaction at various time intervals and spotting them on a TLC plate alongside the starting material and a reference standard of the product, a chemist can qualitatively assess the consumption of reactants and the formation of products.

The separation is visualized, often under UV light if the compounds are UV-active, and the retention factor (Rf) for each spot is calculated.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A decrease in the intensity of the reactant spot and a corresponding increase in the intensity of the product spot over time indicate that the reaction is proceeding. The reaction is considered complete when the reactant spot is no longer visible. Although specific documented examples detailing TLC for monitoring reactions involving benzyltributylammonium bromide are not prevalent in readily available literature, this methodology remains a standard and applicable practice in synthetic chemistry.

Table 1: Illustrative TLC Monitoring Parameters This table illustrates typical components and parameters in a TLC setup for monitoring a hypothetical reaction.

ParameterDescriptionExample
Stationary Phase The solid adsorbent coated on the plate.Silica gel 60 F254 on aluminum backing
Mobile Phase The solvent system used to elute the components.Hexane:Ethyl Acetate (7:3 v/v)
Visualization Method used to see the separated spots.UV lamp at 254 nm
Reactant Rf Retention factor of the starting material.0.75
Product Rf Retention factor of the desired product.0.40
Catalyst Rf Retention factor of benzyltributylammonium bromide.0.05 (highly polar, remains near baseline)

Kinetic and Mechanistic Investigations

Kinetic and mechanistic studies are crucial for understanding the rate at which a reaction occurs and the pathway it follows. For reactions involving benzyltributylammonium bromide, particularly in its role as a phase-transfer catalyst, these investigations elucidate its efficiency and the factors influencing the reaction rate.

Conductometric Studies of Reaction Rates and Mechanisms

Conductometry is an electroanalytical technique used to measure the electrical conductivity of a solution, which is dependent on the concentration and mobility of ions. This method can be applied to study reaction kinetics by monitoring the change in conductivity over time. A reaction that produces or consumes ions will exhibit a corresponding change in the solution's conductivity.

In a system where benzyltributylammonium bromide acts as a phase-transfer catalyst, it facilitates the transfer of an aqueous-phase anion into an organic phase. This process inherently alters the ionic composition and concentration in the aqueous phase. A conductometric study could, in principle, monitor the rate of this transfer by measuring the decrease in conductivity of the aqueous phase as the reactant anion is transported into the organic phase. The rate of change of conductance would be proportional to the reaction rate. While this is a viable analytical approach for ionic reactions, specific kinetic studies employing conductometry for reactions involving benzyltributylammonium bromide are not extensively documented in scientific literature.

Determination of Reaction Order and Rate Constants

The determination of the reaction order and rate constant (k) provides quantitative insight into a chemical reaction. The reaction order with respect to a specific reactant indicates how the reaction rate is affected by the concentration of that reactant, while the rate constant is a proportionality constant that relates the reactant concentrations to the reaction rate at a given temperature.

For a reaction involving benzyltributylammonium bromide, these parameters are typically determined using methods such as the method of initial rates or graphical methods based on integrated rate laws. To find the order with respect to the catalyst, a series of experiments would be conducted where the initial concentration of benzyltributylammonium bromide is varied while keeping all other reactant concentrations constant. The initial rate of each reaction is measured, and the relationship between the catalyst concentration and the rate reveals the order.

Graphically, the reaction order can be determined by plotting the concentration of a key reactant versus time in three different ways:

[A] vs. time: A straight line indicates a zero-order reaction.

ln[A] vs. time: A straight line indicates a first-order reaction.

1/[A] vs. time: A straight line indicates a second-order reaction.

The plot that yields the straightest line reveals the order of the reaction with respect to reactant A. The rate constant k is then determined from the slope of that line.

Table 2: Illustrative Graphical Method for Determining Reaction Order This table demonstrates the expected linear plot for each reaction order.

Reaction OrderPlotted RelationshipLinear EquationSlope
Zero-order [A] vs. t[A]t = -kt + [A]0-k
First-order ln[A] vs. tln[A]t = -kt + ln[A]0-k
Second-order 1/[A] vs. t1/[A]t = kt + 1/[A]0k

Applications in Metal Ion Separation and Preconcentration

Benzyltributylammonium bromide is an effective agent in the separation and preconcentration of ions from aqueous solutions, primarily through the formation of ion pairs or its use as a component in deep eutectic solvents.

Solvent Extraction Methodologies

Solvent extraction, or liquid-liquid extraction, is a separation technique that partitions a solute between two immiscible liquid phases. Benzyltributylammonium bromide facilitates the extraction of anionic species from an aqueous phase into an organic phase. This occurs because the benzyltributylammonium cation [(C₆H₅CH₂)(C₄H₉)₃N]⁺ forms a charge-neutral ion pair with the target anion. This ion pair is significantly more lipophilic (soluble in organic solvents) than the original anion, enabling its transfer across the phase boundary.

This compound has been utilized in several advanced extraction methodologies:

Deep Eutectic Solvents (DES): Benzyltributylammonium bromide can serve as a hydrogen bond acceptor in the formation of hydrophobic deep eutectic solvents. These designer solvents have been used for the extraction of biological molecules, such as lysozyme (B549824), and for the microextraction of Sudan dyes from food samples. mdpi.comresearchgate.net

Ion-Pair Extraction: In its more traditional role, it is used as a simple ion-pairing agent. For example, it can be used to extract anionic sulfonated azo dyes and chromate (B82759) (Cr(VI)) from water into an organic solvent like chloroform (B151607) or methylene (B1212753) chloride for subsequent analysis. researchgate.netresearchgate.net

Table 3: Applications of Benzyltributylammonium Bromide in Solvent Extraction

Application AreaTarget AnalyteRole of Benzyltributylammonium BromideSolvent SystemReference
Bioseparation LysozymeComponent of a Deep Eutectic Solvent (DES)DES / Aqueous buffer mdpi.com
Food Analysis Sudan DyesComponent of a hydrophobic DESDES / Aqueous sample researchgate.net
Environmental Analysis Sulfonated Azo DyesIon-Pairing AgentChloroform / Water researchgate.net
Metal Ion Analysis Chromium (VI)Ion-Pairing AgentMethylene Chloride / Water researchgate.net

Precipitation Techniques for Metal Ion Complexation

Precipitation is a process where a substance in solution is converted into a solid. Benzyltributylammonium bromide can be used to induce the precipitation of certain metal ions from a solution through an ion-association mechanism. This technique is particularly effective for large metal anions formed by the complexation of a metal ion with ligands such as halides (Cl⁻, Br⁻) or thiocyanate (SCN⁻).

The general process involves two steps:

Complexation: The target metal ion in the aqueous solution is first treated with an excess of a ligand to form a stable, bulky anionic complex (e.g., [FeCl₄]⁻, [Co(SCN)₄]²⁻).

Precipitation: An ethanolic or aqueous solution of benzyltributylammonium bromide is then added. researchgate.net The large benzyltributylammonium cation associates with the large anionic metal complex to form a charge-neutral, water-insoluble salt. This salt precipitates out of the solution and can be collected by filtration.

This method leverages the low lattice energy and poor solvation of salts composed of two large, low-charge-density ions, driving the formation of a solid phase. The ability of benzyltributylammonium bromide to form extractable ion pairs demonstrates its strong potential for use in analogous precipitation schemes. researchgate.netresearchgate.net

Theoretical and Computational Chemistry of Benzyl Tributyl Azanium;hydrobromide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like benzyl(tributyl)azanium;hydrobromide. These calculations can provide detailed information about molecular orbitals, charge distribution, and various reactivity descriptors.

Molecular Orbitals and Electronic Properties: The electronic properties of the benzyl(tributyl)azanium cation are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the benzyl(tributyl)azanium cation, the HOMO is expected to be localized on the benzyl (B1604629) group, specifically the π-system of the phenyl ring, as well as on the nitrogen atom and the adjacent methylene (B1212753) bridge. The LUMO is also anticipated to be centered on the antibonding π* orbitals of the benzyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For quaternary ammonium (B1175870) cations, the nature of the alkyl and aryl substituents significantly influences this gap. The presence of the electron-donating butyl groups and the π-system of the benzyl group will modulate the energies of these frontier orbitals.

Reactivity Descriptors: From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the chemical behavior of the benzyl(tributyl)azanium cation. These descriptors provide a quantitative measure of the molecule's propensity to participate in chemical reactions.

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The tendency of the molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of the molecule's resistance to charge transfer.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating greater reactivity.
Electrophilicity Index (ω) ω = χ2 / (2η)A measure of the molecule's ability to act as an electrophile.

This table presents a summary of key reactivity descriptors that can be derived from quantum chemical calculations.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. For the benzyl(tributyl)azanium cation, the MEP would show a region of high positive potential localized around the quaternary nitrogen atom and the surrounding alkyl and benzyl groups, reflecting the cationic nature of the species. The bromide anion, in contrast, would be characterized by a region of negative potential. The MEP is invaluable for predicting sites of nucleophilic and electrophilic attack and understanding intermolecular interactions.

Molecular Dynamics Simulations of Intermolecular Interactions in Solution

Molecular dynamics (MD) simulations are a powerful computational method for studying the behavior of molecules in the condensed phase, providing detailed insights into intermolecular interactions, solvation structures, and dynamic properties. For this compound in solution, MD simulations can reveal how the cation and anion interact with each other and with solvent molecules.

Solvation Structure: In aqueous solutions, the benzyl(tributyl)azanium cation is expected to be solvated by water molecules. The positively charged nitrogen center will interact favorably with the oxygen atoms of water, while the hydrophobic butyl and benzyl groups will influence the local water structure, potentially leading to a clathrate-like arrangement of water molecules around these nonpolar moieties. The bromide anion will also be strongly solvated by water molecules through hydrogen bonding with the hydrogen atoms of water.

Interionic Interactions: MD simulations of similar quaternary ammonium salts have shown that the nature of the cation and anion, as well as the solvent, dictates the extent of ion pairing. In solvents of high dielectric constant like water, the benzyl(tributyl)azanium and bromide ions are expected to exist primarily as solvent-separated ion pairs or free ions. However, in less polar organic solvents, the formation of contact ion pairs and larger aggregates becomes more favorable due to stronger electrostatic interactions.

Dynamic Properties: MD simulations can also be used to calculate various dynamic properties that characterize the behavior of the ions in solution.

Property Description
Diffusion Coefficient A measure of the translational mobility of the ions in the solvent.
Radial Distribution Function Describes the probability of finding another particle at a certain distance from a reference particle, providing insights into the solvation shell structure.
Residence Time The average time a solvent molecule spends in the first solvation shell of an ion.
Rotational Correlation Time Characterizes the rotational motion of the ions in solution.

This table outlines key dynamic properties that can be determined from molecular dynamics simulations.

Elucidation of Catalytic and Reaction Mechanisms through Computational Modeling

This compound is commonly used as a phase-transfer catalyst (PTC). Computational modeling, particularly quantum mechanics/molecular mechanics (QM/MM) methods and DFT calculations, can be employed to elucidate the mechanisms of reactions catalyzed by this compound.

Phase-Transfer Catalysis Mechanism: In a typical phase-transfer catalyzed reaction, such as a nucleophilic substitution, the quaternary ammonium cation facilitates the transfer of an anionic nucleophile from an aqueous phase to an organic phase where the substrate is dissolved. Computational studies on analogous PTCs have helped to detail the key steps of this process:

Ion Exchange: At the aqueous-organic interface, the bromide anion of the catalyst is exchanged for the nucleophilic anion from the aqueous phase.

Transport to Organic Phase: The resulting lipophilic ion pair, [benzyl(tributyl)azanium]+[Nucleophile]-, is transported into the organic phase.

Reaction in Organic Phase: The "naked" and highly reactive nucleophile attacks the substrate in the organic phase.

Product Formation and Catalyst Regeneration: After the reaction, the newly formed anion (the leaving group) pairs with the quaternary ammonium cation and is transported back to the aqueous phase, regenerating the catalyst for another cycle.

Computational modeling can provide the activation energies for each of these steps, helping to identify the rate-determining step and understand how the structure of the catalyst influences its efficiency.

Influence of Catalyst Structure: The structure of the benzyl(tributyl)azanium cation is crucial for its catalytic activity. The presence of both a benzyl group and long butyl chains imparts a degree of lipophilicity that enhances its solubility in the organic phase. Computational studies can quantify how variations in the alkyl chain length and the nature of the aryl group affect the catalyst's partitioning between the two phases and its interaction with the nucleophile.

Studies on Cation-Anion Aggregate Formation and Their Influence on Reactivity

The formation of aggregates between the benzyl(tributyl)azanium cation and the bromide anion, or other anions present in a reaction mixture, can have a significant impact on the reactivity of the system. Computational studies, in conjunction with experimental techniques, are instrumental in understanding the nature of these aggregates and their effects.

Nature of Ion Aggregates: In solutions, particularly those with low polarity, quaternary ammonium salts can form various types of aggregates, including contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), and larger clusters. The stability and structure of these aggregates are governed by a balance of electrostatic interactions, van der Waals forces, and interactions with the solvent.

Influence on Reactivity: The state of aggregation of the ion pairs directly affects the nucleophilicity of the anion. In a tight contact ion pair, the positive charge of the cation can significantly reduce the reactivity of the anion. As the ions become more separated, either through solvation (forming an SSIP) or by the sheer size of the cation, the anion becomes more "naked" and, consequently, more reactive.

Computational studies on similar systems have shown that the size and shape of the quaternary ammonium cation play a critical role in determining the degree of ion pairing. The bulky tributyl groups and the benzyl group in benzyl(tributyl)azanium bromide are expected to lead to a relatively large separation between the cationic nitrogen center and the bromide anion, even in a contact ion pair. This increased separation would result in a more reactive anion compared to smaller quaternary ammonium salts.

Computational Approaches to Studying Aggregation:

Computational Method Information Provided
Quantum Chemical Calculations Binding energies and geometries of small ion clusters (dimers, trimers, etc.).
Molecular Dynamics Simulations Spontaneous formation and dynamics of aggregates in solution, potential of mean force calculations for ion pair dissociation.
Continuum Solvation Models Estimation of the free energy of association in different solvents.

This table highlights computational methods used to investigate cation-anion aggregation.

The interplay between the cation structure, the nature of the anion, the solvent, and the concentration all contribute to the complex aggregation behavior of this compound, which in turn governs its effectiveness as a catalyst and its role in chemical reactions.

Extended Applications in Materials Science and Industrial Chemistry

Accelerators in Polymerization Processes (e.g., Epoxy Resins, Powder Coatings)

Benzyl(tributyl)azanium;hydrobromide and structurally similar quaternary ammonium (B1175870) salts function as highly effective phase-transfer catalysts (PTCs) and accelerators in the polymer industry. chemkente.comsacheminc.comvestachem.com Their role is crucial in polymerization reactions where reactants are present in immiscible phases. As a PTC, the compound facilitates the transfer of anionic reactants across the phase boundary, enhancing reaction rates and yields. chemkente.comsacheminc.com This leads to significant improvements in production efficiency, including lower energy consumption and reduced waste. sacheminc.com

In the manufacturing of epoxy resins , various compounds including tertiary amines and specific quaternary ammonium salts are used as accelerators to speed up the curing process. agarscientific.compolymerinnovationblog.comsan-apro.co.jp For instance, quaternary ammonium compounds like Benzyltributylammonium chloride are specifically listed as phase transfer catalysts for the epoxy industry. sacheminc.com These accelerators can activate the epoxide ring, making the subsequent reaction with a curing agent faster. polymerinnovationblog.com

For powder coatings , which often involve the reaction of epoxy resins with carboxyl-functional polyester (B1180765) resins, accelerators are essential for achieving a complete and efficient cure at elevated temperatures. google.com Related quaternary ammonium salts, such as Tetrabutylammonium (B224687) bromide (TBAB), are used as catalysts in powder coating formulations to increase cross-linking density, which in turn improves the hardness and chemical resistance of the final coating. sovereigntechinc.com The use of such catalysts ensures the development of robust and durable finishes. sovereigntechinc.com

Modification Agents for Inorganic Materials (e.g., Organic Bentonite (B74815), Montmorillonite)

A significant application of this compound lies in the surface modification of inorganic clay minerals like bentonite and montmorillonite. acs.org These clays (B1170129) are naturally hydrophilic, limiting their compatibility with organic systems. By treating them with quaternary ammonium salts, their surface properties are fundamentally altered through an ion exchange process. acs.orgnih.gov The positively charged benzyltributylammonium cations replace the naturally occurring inorganic cations (like Na⁺ or Ca²⁺) on the clay's surface. acs.org

This modification transforms the clay from a hydrophilic to a hydrophobic and organophilic material, creating what is known as an organoclay. organicbentoniteclay.com20microns.com The benzyl (B1604629) and butyl groups attached to the nitrogen atom form an organic layer on the clay's surface, which dramatically improves its dispersion in organic solvents and polymers. acs.orgnih.gov This process is critical for producing advanced composite materials where enhanced compatibility between the inorganic filler and the polymer matrix is required. Molecular dynamics simulations show that the structure and quantity of the quaternary ammonium salt modifier influence the interlayer spacing of the montmorillonite, a key factor in the final properties of the organoclay. nih.gov

The table below compares various quaternary ammonium salts used in the modification of montmorillonite.

Modifier TypeCommon AbbreviationKey Structural FeatureImpact on Clay Surface
BenzyltrimethylammoniumBTMABenzyl group, three methyl groupsEnhanced adsorption of nonpolar molecules. researchgate.net
BenzyltriethylammoniumBTEABenzyl group, three ethyl groupsEnhanced adsorption of nonpolar molecules. researchgate.net
Cetyltrimethylammonium bromideCTABLong C16 alkyl chainCreates a hydrophobic surface, increases adsorption of organic contaminants. acs.orgnih.gov
Octadecyldimethylbenzylammonium chlorideODMBALong C18 alkyl chain, benzyl groupThe presence of the benzyl group enhances the adsorption of certain organic compounds. nbinno.com

Role as Surfactants and Dispersing Agents

The molecular structure of this compound, with its cationic head and nonpolar organic tails, makes it an effective cationic surfactant. acs.orgnih.govnbinno.com Surfactants are substances that lower the surface tension between two liquids or between a liquid and a solid, allowing them to mix more easily. riverlandtrading.com This compound is utilized as a surfactant and emulsifier in a range of industrial formulations. acs.orgnih.gov

As a dispersing agent, it helps to prevent the agglomeration of solid particles within a liquid medium, ensuring a stable and uniform dispersion. theseus.fi This property is particularly valuable in the production of paints, coatings, and inks, where pigments must be evenly distributed throughout the formulation to achieve consistent color and performance. theseus.fi Organoclays produced using such surfactants are widely used as rheology modifiers in paints and coatings to control flow properties and improve consistency. theseus.fi The general class of quaternary ammonium salts is integral to the production of various surfactants used in industry. vestachem.com

Use in Oilfield Chemical Formulations

In the oil and gas industry, organoclays made by modifying bentonite with quaternary ammonium salts are critical additives in drilling fluid formulations. acs.orgorganicbentoniteclay.comnih.gov These modified clays are essential components of oil-based drilling muds, where they function as high-performance viscosifiers and rheology modifiers. organicbentoniteclay.com20microns.com

The addition of organoclay to drilling fluids helps to:

Increase Viscosity and Gel Strength: This improves the fluid's ability to carry rock cuttings from the drill bit to the surface. 20microns.com

Control Fluid Loss: It forms a thin, low-permeability filter cake on the wellbore wall, preventing the drilling fluid from escaping into the surrounding rock formations. organicbentoniteclay.com

Suspend Weighting Materials: It keeps weighting agents like barite suspended uniformly throughout the fluid, which is crucial for controlling downhole pressure. 20microns.com

Applications as Molecular Sieve Templates

Quaternary ammonium salts, including this compound, serve as structure-directing agents (SDAs) or templates in the synthesis of crystalline microporous materials like zeolites and other molecular sieves. vestachem.comresearchgate.net During the hydrothermal synthesis of these materials, the organic cations organize the inorganic silicate (B1173343) or aluminosilicate (B74896) precursors around them.

The size and shape of the quaternary ammonium cation directly influence the pore structure and framework topology of the final molecular sieve. researchgate.net After the crystalline framework has formed around the template, the organic SDA is removed, typically by calcination, leaving behind a porous structure with precisely defined channel sizes and cavities. This templating method is crucial for creating zeolites with specific properties tailored for applications in catalysis, separation, and adsorption. researchgate.net For example, various double quaternary ammonium surfactants are used as SDAs to produce ZSM-5, a zeolite with a unique pore structure that gives it significant potential in catalytic applications. researchgate.net

Electrolyte Components in Advanced Materials and Energy Storage Systems

This compound and its analogs are finding applications as components in electrolytes for advanced energy storage systems. Quaternary ammonium salts can serve as the primary charge-carrying species or as additives to improve the performance and stability of batteries.

Research has shown that these compounds can act as electrolyte components to enhance conductivity and performance in electrochemical cells. In zinc-air batteries, for example, the addition of Tetrabutylammonium bromide (TBAB) to the electrolyte was found to inhibit hydrogen evolution and suppress the formation of zinc dendrites, which are common causes of battery failure. nih.gov Similarly, in the development of rechargeable magnesium batteries, tetrabutylammonium-based additives have been used to create chloride-free electrolytes that are less corrosive and exhibit a wider anodic stability window. nih.gov The use of such additives can improve the dissolution of magnesium salts, thereby increasing the concentration of charge-carrying species in the electrolyte. nih.gov These findings highlight the potential of quaternary ammonium salts to enable the development of next-generation, high-performance batteries. nih.gov

Applications in Fine Chemical and Pharmaceutical Intermediate Synthesis

One of the most established industrial uses of this compound is as a phase-transfer catalyst (PTC) in organic synthesis. chemkente.comsigmaaldrich.com This catalytic method is a cornerstone of green chemistry, as it enables reactions between reactants in separate, immiscible phases (e.g., aqueous and organic), often eliminating the need for harsh solvents or extreme reaction conditions. chemkente.comresearchgate.net

The compound is highly effective in a wide array of reactions crucial for the synthesis of fine chemicals, agrochemicals, and pharmaceutical intermediates. chemkente.comvestachem.com By forming a lipophilic ion pair with an aqueous reactant anion, the catalyst shuttles the anion into the organic phase where it can react with the organic substrate. chemkente.com This process leads to faster reaction times, higher yields, and greater product purity. vestachem.com

The table below summarizes some specific synthetic applications where this compound and its analogs are used.

Application AreaReaction TypeSpecific ExampleReference
Pharmaceutical SynthesisIsomerizationIsomerization of cis-4-formyl-2-azetidinones, key intermediates for carbapenem (B1253116) antibiotics. chemicalbook.com
Pharmaceutical SynthesisGlycosylationPhase-transfer glycosylation of the antibiotic novobiocin. chemicalbook.com
Fine Chemical SynthesisEsterificationSynthesis of benzyl butyrate (B1204436) from benzyl chloride and sodium butyrate. researchgate.net
Fine Chemical SynthesisDeep Eutectic SolventsUsed as a hydrogen-bond acceptor in the preparation of deep eutectic solvents for biochemical extractions. chemicalbook.com

Environmental Fate and Degradation Studies of Benzyl Tributyl Azanium;hydrobromide

Pathways and Mechanisms of Degradation

The degradation of QACs in the environment can occur through hydrolytic, microbial, and photolytic processes.

Hydrolytic Degradation Pathways

Hydrolysis is a chemical process in which a molecule of water ruptures one or more chemical bonds. For some benzyl-containing compounds, hydrolysis can be a significant degradation pathway. For instance, the hydrolysis of the herbicide florpyrauxifen-benzyl is reported to be a primary degradation mechanism, proceeding via ester hydrolysis. tudelft.nl However, benzyl(tributyl)azanium;hydrobromide lacks an ester linkage susceptible to simple hydrolysis. The primary bonds are carbon-nitrogen and carbon-carbon, which are generally stable to hydrolysis under typical environmental pH conditions. Safety data for this compound indicate that it is stable under normal conditions but should be protected from moisture as it is hygroscopic. fishersci.be This suggests physical absorption of water rather than chemical degradation by water.

Microbial Degradation Mechanisms and Bioremediation Potential

Microbial degradation is a key process for the removal of many organic pollutants from the environment. For closely related benzalkonium chlorides (BACs), which feature a benzyl (B1604629) group and varying alkyl chain lengths, aerobic biodegradation is a recognized degradation pathway. fishersci.benih.gov

Studies on BACs show that biodegradation can be initiated by the cleavage of the C-alkyl-N bond, leading to the formation of benzyldimethylamine. nih.gov Further degradation can proceed through demethylation to form benzylamine, followed by deamination to benzaldehyde (B42025) and subsequent oxidation to benzoic acid, which can then be mineralized. nih.gov Another proposed pathway for some BACs involves ω-oxidation followed by α- or β-oxidation of the alkyl chain. nih.gov

While no specific studies on the microbial degradation of this compound were found, it is plausible that similar pathways could occur, initiated by the cleavage of either a butyl group or the benzyl group from the quaternary nitrogen. The presence of four bulky alkyl/aryl groups on the nitrogen atom may influence the rate and extent of biodegradation compared to dimethylalkylbenzyl ammonium (B1175870) compounds. The bioremediation potential would depend on the ability of environmental microorganisms to metabolize this specific structure.

Photolytic Degradation Processes

Photolytic degradation involves the breakdown of compounds by light. Some QACs are known to undergo photolysis, although the rates can be slow. nih.gov Direct photolysis of many QACs is limited, but indirect photolysis, mediated by substances like hydroxyl radicals present in natural waters, can contribute to their degradation. nih.gov For example, the photodegradation of dodecyltrimethylammonium (B156365) bromide (DTAB) is significantly enhanced in the presence of hydrogen peroxide, which generates hydroxyl radicals upon UV irradiation. tudelft.nl

For benzyl-containing QACs like BACs, the benzyl group can absorb UV light, potentially leading to direct photolysis. The degradation of butyl benzyl phthalate (B1215562) has been shown to be achievable through photocatalysis, indicating the susceptibility of the benzyl structure to light-induced degradation processes. nih.gov However, specific studies on the photolytic degradation of this compound are not available in the reviewed literature.

Identification of Environmental Transformation Products and Byproducts

There is no specific information available in the scientific literature identifying the environmental transformation products of this compound. Based on the degradation pathways of analogous compounds, potential transformation products could include:

Tributylamine (B1682462): Resulting from the cleavage of the benzyl-nitrogen bond.

Benzyl alcohol: If the benzyl group is cleaved and subsequently hydroxylated. researchgate.net

Dibutylbenzylamine: Resulting from the cleavage of one butyl group.

Oxidized butyl chains: If degradation proceeds via oxidation of the alkyl groups.

Under conditions of incomplete combustion, hazardous decomposition products such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide can be formed. fishersci.be

Methodologies for Environmental Monitoring and Analysis of the Compound

The analytical determination of QACs in environmental matrices typically relies on chromatographic techniques due to the complexity of the samples and the need for high sensitivity. While methods specifically validated for this compound are not detailed in environmental literature, standard methods for other QACs are applicable.

Table 1: Analytical Techniques for Quaternary Ammonium Compounds

Analytical Technique Detector Applicability Key Features Citations
High-Performance Liquid Chromatography (HPLC) Diode-Array Detector (DAD) Analysis of QACs in wastewater. Good for quantification but may have lower specificity compared to mass spectrometry. chemicalbook.com
HPLC Mass Spectrometry (MS) or Tandem MS (MS/MS) Identification and quantification of QACs in water, soil, and sludge. High sensitivity and specificity; allows for the identification of transformation products. nih.govcoleparmer.com

Sample preparation for environmental samples often involves a pre-concentration and clean-up step, such as solid-phase extraction (SPE), to remove interfering substances and enrich the analyte before instrumental analysis. coleparmer.com

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing benzyl(tributyl)azanium hydrobromide with high purity?

  • Methodological Answer : The synthesis typically involves reductive amination followed by hydrobromide salt formation. For example, polyamine precursors can react with benzyl aldehydes in dry ethanol, followed by sodium borohydride reduction and subsequent deprotection to yield hydrobromide salts . Critical parameters include stoichiometric control of benzylating agents, reaction temperature (optimized at 40–60°C), and purification via recrystallization in ethanol-water mixtures to achieve ≥98% purity.

Q. Which spectroscopic methods are most effective for characterizing benzyl(tributyl)azanium hydrobromide?

  • Methodological Answer :

  • 1H NMR : Proton signals between δ 7.05–7.15 ppm (aromatic protons) and δ 3.0–3.5 ppm (quaternary ammonium protons) are diagnostic. Internal standards like benzyl benzoate (δ 5.38 ppm) enhance quantitative accuracy .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak ([M+H]+) and bromide counterion.
  • Elemental Analysis : Validate stoichiometry (C, H, N, Br) with deviations <0.3% from theoretical values.

Q. How can researchers ensure accurate purity assessment of benzyl(tributyl)azanium hydrobromide?

  • Methodological Answer : Combine qHNMR with HPLC-UV. For qHNMR, use a relaxation delay ≥10 s and 32 scans to mitigate signal saturation . HPLC conditions: C18 column, mobile phase (acetonitrile:0.1% H3PO4, 70:30), UV detection at 254 nm. Calibrate against USP-grade reference standards (e.g., Galantamine Hydrobromide, which follows 98–102% purity criteria) .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction conditions for synthesizing benzyl(tributyl)azanium hydrobromide?

  • Methodological Answer : Implement a 2k factorial design to evaluate main and interaction effects of variables (e.g., catalyst concentration, temperature, solvent ratio). For example, a study on benzylation reactions used a 23 Yates pattern design with replicates to model yield outcomes . Response surface methodology (RSM) further refines optimal conditions. Critical factors for this compound may include bromide ion concentration (0.1–0.3 M) and reaction time (6–12 h).

Q. What strategies resolve discrepancies in NMR data for benzyl(tributyl)azanium hydrobromide, such as unexpected splitting or shifts?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) can identify conformational exchange broadening.
  • Counterion Interactions : Compare spectra in D2O vs. DMSO-d6; bromide may cause slight deshielding of adjacent protons.
  • Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish target signals from byproducts like unreacted tributylamine .

Q. How does the hydrobromide salt form influence the compound’s solubility and stability compared to other counterions?

  • Methodological Answer : Conduct comparative solubility studies in aqueous and organic solvents. Hydrobromide salts generally exhibit higher aqueous solubility (e.g., >50 mg/mL in H2O) than chloride or acetate analogs due to bromide’s lower lattice energy. Stability assays (TGA/DSC) show decomposition temperatures >200°C, with hygroscopicity controlled via desiccated storage .

Q. What computational methods predict the crystal structure of benzyl(tributyl)azanium hydrobromide?

  • Methodological Answer : Use density functional theory (DFT) to optimize geometry and compare with experimental XRD data. Software like SHELXL refines crystallographic parameters, leveraging high-resolution data (R-factor <5%) . For non-crystalline samples, pair molecular dynamics simulations with SAXS/WAXS to infer packing motifs.

Critical Analysis of Contradictions

  • vs. 19 : Both advocate qHNMR but differ in internal standards (benzyl benzoate vs. maleic acid). Resolution: Validate with multiple standards to ensure method robustness.
  • vs. 11 : Reductive amination may conflict with acid-catalyzed benzylation . Context-dependent optimization is required based on precursor reactivity.

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